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Compound of Interest

3'5'-Dimethyl-3-(3-
Compound Name:

methylphenyl)propiophenone
CAS No.: 898790-84-6

Cat. No.: B3025089

Get Quote

\ J

Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Scope:
Analytical Chemistry, Structural Biology, Drug Discovery Subject: 1-(3,5-dimethylphenyl)-3-(3-
methylphenyl)propan-1-one[1]

Executive Summary & Compound Profile

The target molecule, 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone, belongs to the
dihydrochalcone class. It functions as a versatile building block in medicinal chemistry,
particularly in the synthesis of muscle relaxants (analogous to Tolperisone) and kinase
inhibitors.

Precise structural characterization is critical due to the presence of multiple methyl substituents
on two distinct aromatic rings, which can lead to ambiguity in 1D NMR if not rigorously
assigned.
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Property Specification

1-(3,5-dimethylphenyl)-3-(3-

IUPAC Name
methylphenyl)propan-1-one
Molecular Formula C1sH200
Exact Mass 252.1514 Da
1,3-Diarylpropan-1-one core; 3,5-dimethyl
Key Structural Features substitution on the benzoyl ring; 3-methyl

substitution on the distal phenyl ring.[2]

Analytical Strategy & Logic

To ensure scientific integrity, the elucidation follows a deductive determination pathway. We do
not merely "match" spectra; we build the structure from fragments.

The Elucidation Workflow

The following directed graph illustrates the logical dependency of the analytical techniques
used.

Mass Check HRMS (ESI+) - 1D NMR (2h, 230) | IIXSEND O TS EI | 2D NMR (HSQC, HMBC)
Establish Connectivity

Isolate Sample Confirm Formula C18H200 onfirm Carbonyl & Aromatics Identify Fragments b

Click to download full resolution via product page
Figure 1: Step-wise structural elucidation workflow.
Experimental Protocols & Data Analysis
High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the elemental composition C1sH200.
» Method: ESI-TOF or Orbitrap in positive ion mode.

o Expected Result: [M+H]* peak at m/z 253.1592.
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« Interpretation: The absence of chlorine/bromine isotopes confirms the hydrocarbon/oxygen
nature. The index of hydrogen deficiency (IHD) is 9 (2 rings + 2 rings + 1 carbonyl = 5? No,
calculation: C18H20 -> C18H38 (sat). Delta=18/2 = 9.[2] 2 Phenyls (4x2=8) + 1 Carbonyl (1)
= 9). Matches.

Infrared Spectroscopy (FT-IR)
Objective: Confirm the ketone functionality and substitution patterns.

o Key Band: Carbonyl stretch (C=0) at 1680-1685 cm~1. This is lower than typical alkyl
ketones (1715 cm~1) due to conjugation with the 3,5-dimethylphenyl ring.

o Fingerprint: Aromatic C-H bending patterns will distinguish the meta-substituted rings.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. The molecule has two distinct aromatic systems linked
by an ethyl chain.

A. 1H NMR Assignment (400 MHz, CDCI;s)

The spectrum is divided into three zones: Aliphatic Linker, Methyl Groups, and Aromatics.
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equivalent due to

symmetry.

B. 13C NMR Assignment (100 MHz, CDCls)
e Carbonyl (C1): ~199.5 ppm. Characteristic of aryl ketones.

« Aliphatic Linker:
o C2 (0-CHz): ~40.5 ppm.[2]
o C3 (B-CH2): ~30.1 ppm.
e Methyls: ~21.2 ppm (Ring A) and ~21.4 ppm (Ring B).

Advanced Connectivity: 2D NMR Logic

To prove the methyl positions (3,5-dimethyl vs 3,4-dimethyl, etc.), we utilize HMBC
(Heteronuclear Multiple Bond Correlation). This experiment visualizes long-range couplings (2-
3 bonds).

HMBC Correlation Logic

e Ring A Symmetry: The protons at 7.55 ppm (H-2',6") will show HMBC correlations to the
Carbonyl (C1) and the Methyl carbons (C-Me). This confirms the methyls are meta to the
carbonyl.

o Linker Connectivity: The triplet at 3.25 ppm (C2-H) correlates strongly to the Carbonyl (C1)
and the ipso-carbon of Ring A.

e Ring B ldentification: The triplet at 3.02 ppm (C3-H) correlates to the ipso-carbon of Ring B.

Connectivity Diagram

The following diagram maps the critical HMBC correlations required to "lock™ the structure.
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Figure 2: HMBC connectivity map demonstrating the linkage between the aromatic rings and
the propyl chain.

Quality Control & Impurity Profiling

In a drug development context, knowing the structure allows for the identification of common
synthetic impurities.

¢ |Isomer Contamination: 2',5'-dimethyl isomers may form if the starting xylene material was
impure. These will appear as non-equivalent aromatic protons in Ring A (split signals instead
of the clean 2H singlet).
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¢ Chalcone Precursor: If the reduction step (hydrogenation of the double bond) is incomplete,
you will see olefinic protons at 7.4—7.8 ppm with a large coupling constant (J = 15.7 Hz).

References

+ National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 898790-84-6, 3',5'-Dimethyl-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds.
¢ Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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